1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and enzyme interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects .
Comparison with Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Shares the cyclopropane ring but has two carboxylic acid groups.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the dimethylcarbamoyl group.
Cyclopropanecarboxylic acid: Lacks the dimethylcarbamoyl group, making it less reactive.
Uniqueness: 1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid is unique due to its dimethylcarbamoyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDEACANJGZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-39-1 |
Source
|
Record name | 1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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